![molecular formula C20H24ClN3O B2652902 6-chloro-N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]pyridine-3-carboxamide CAS No. 1197960-39-6](/img/structure/B2652902.png)
6-chloro-N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups. It has a pyridine ring which is a six-membered ring with one nitrogen atom, a carboxamide group (-CONH2), a phenyl group (a six-membered carbon ring), and a cyclohexyl group (a six-membered carbon ring with only single bonds). The molecule also contains a methyl group (-CH3) and an amino group (-NH2).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials chosen by the chemist.Molecular Structure Analysis
The molecule’s structure can be deduced from its name following the rules of organic chemistry nomenclature. The “6-chloro” indicates a chlorine atom attached to the 6th carbon of the pyridine ring. The “N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]” part indicates a phenyl group attached to the nitrogen of the pyridine ring, which in turn is attached to a cyclohexyl group and an amino group.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present in the molecule. For example, the pyridine ring might undergo electrophilic substitution reactions, and the carboxamide group could be involved in hydrolysis reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like carboxamide could make it more soluble in polar solvents.科学的研究の応用
Hydrogen Bonding and Molecular Structures
Research has explored the crystal structures and hydrogen bonding in anticonvulsant enaminones, highlighting the importance of cyclohexene rings and intramolecular hydrogen bonds in determining molecular conformation and stability. Such studies are crucial for understanding the interaction mechanisms and designing molecules with specific properties (Kubicki, Bassyouni, & Codding, 2000).
Antimicrobial Activities
The synthesis and characterization of pyridine derivatives, including those with carboxamide groups, have been investigated for their potential antibacterial activities. These studies contribute to the search for new antimicrobial agents by examining the structural factors influencing biological activity (Özdemir, Dayan, Çetinkaya, & Akgül, 2012).
Anticancer and Anti-inflammatory Applications
Research into novel pyrazolopyrimidines derivatives, including their synthesis and biological evaluation, demonstrates potential anticancer and anti-5-lipoxygenase activities. These compounds are explored for their therapeutic applications, showcasing the significance of structural diversity in medicinal chemistry (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Synthesis of Heterocyclic Compounds
Studies on the synthesis of imidazopyrazolopyrimidines and related compounds reveal methodologies for creating diverse heterocyclic structures. These synthetic routes are fundamental for developing new materials and drugs with specific functions (El-Khawaga, El-Dean, Radwan, & Ahmed, 2009).
Safety And Hazards
Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it.
将来の方向性
The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new materials or drugs, but more research would be needed to confirm this.
Please note that these are general insights and the actual properties and reactions of this specific compound could vary. For detailed information, specific studies and experimental data would be needed.
特性
IUPAC Name |
6-chloro-N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c1-24(17-8-3-2-4-9-17)14-16-7-5-6-10-18(16)23-20(25)15-11-12-19(21)22-13-15/h5-7,10-13,17H,2-4,8-9,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYZLFCXYMZNQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)Cl)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-(2-{[cyclohexyl(methyl)amino]methyl}phenyl)pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

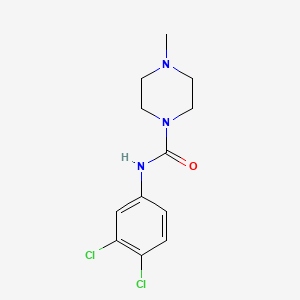
![N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]acetamide](/img/structure/B2652820.png)
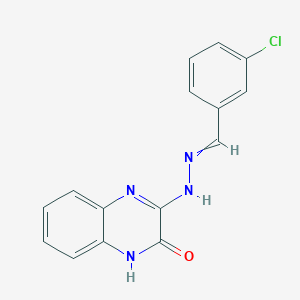
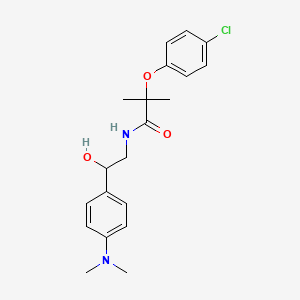
![5-fluoro-1-[(4-fluorophenyl)sulfonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2652823.png)
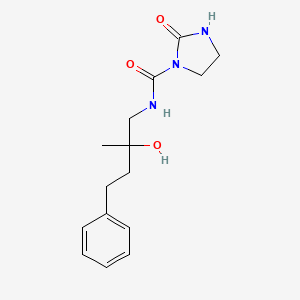
![3-oxo-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2652825.png)

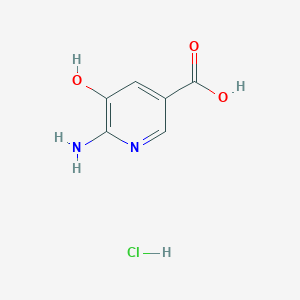
![Ethyl 2-[2-[2-acetyl-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate](/img/structure/B2652834.png)
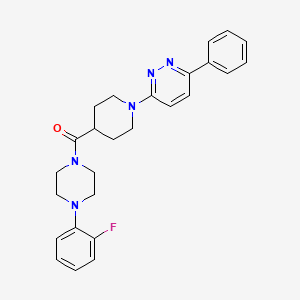
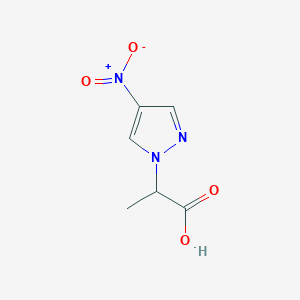
![2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2652838.png)
![[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate](/img/structure/B2652839.png)